molecular formula C4H3BrFNS B8621397 4-Bromo-2-(fluoromethyl)thiazole

4-Bromo-2-(fluoromethyl)thiazole

Cat. No.: B8621397
M. Wt: 196.04 g/mol
InChI Key: ITXMLQLOGCJIEI-UHFFFAOYSA-N
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Description

4-Bromo-2-(fluoromethyl)thiazole is a halogenated thiazole derivative characterized by a bromine atom at the 4-position and a fluoromethyl group at the 2-position of the thiazole ring. The fluoromethyl substituent introduces electron-withdrawing effects and metabolic stability, while the bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald couplings) for further functionalization .

Q & A

Basic Question: What are the optimal synthetic routes for introducing bromine into the thiazole ring of 4-Bromo-2-(fluoromethyl)thiazole?

Methodological Answer:
A reliable method involves the Sandmeyer-type bromination using CuBr and n-butyl nitrite in acetonitrile at 333 K. For example, 4-phenyl-2-aminothiazole reacts with CuBr and n-butyl nitrite to yield brominated thiazoles with 53% yield after purification via silica gel chromatography . This approach avoids harsh reagents and ensures regioselectivity. Alternative methods include direct bromination of thiazole precursors using bromine or N-bromosuccinimide (NBS), though these may require careful control of reaction stoichiometry and temperature to prevent over-bromination.

Advanced Question: How can structural contradictions in crystallographic data for brominated thiazoles be resolved?

Methodological Answer:
Contradictions in crystal structures (e.g., bond lengths, dihedral angles) often arise from polymorphism or solvent effects. To resolve discrepancies:

  • Perform single-crystal X-ray diffraction (XRD) under controlled conditions to confirm molecular geometry .
  • Compare Hirshfeld surface analysis to identify intermolecular interactions (e.g., π-π stacking, S⋯Br contacts) that influence packing .
  • Validate computational models (e.g., DFT at B3LYP/6-311+G(d,p) level) against experimental data to refine torsional angles and electronic properties .

Basic Question: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., coupling constants for fluoromethyl groups and bromine-induced deshielding) .
  • FTIR : Detects functional groups (e.g., C-Br stretching at ~550 cm1^{-1}, C-F vibrations near 1100 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .

Advanced Question: How can computational models predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Use Density Functional Theory (DFT) to calculate Fukui indices and Mulliken charges, identifying electrophilic sites (e.g., C-4 bromine as a leaving group) .
  • Simulate reaction pathways using transition state theory to assess activation energies for SNAr (nucleophilic aromatic substitution) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Validate predictions with kinetic experiments (e.g., monitoring substituent effects of electron-withdrawing groups on reaction rates).

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) due to toxicity risks from bromine and fluoromethyl groups .
  • Avoid exposure to moisture to prevent hydrolysis of the fluoromethyl group, which may release HF.
  • Dispose of waste via neutralization (e.g., sodium bicarbonate for acidic byproducts) and consult hazardous material guidelines .

Advanced Question: How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

Methodological Answer:

  • Conduct structure-activity relationship (SAR) studies : Vary substituents (e.g., phenyl, trifluoromethyl) to isolate contributions to bioactivity .
  • Use molecular docking to compare binding modes with target proteins (e.g., kinases, microbial enzymes) .
  • Validate findings with in vitro assays under standardized conditions (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Use heptane/ethyl acetate mixtures (70:3 v/v) for high-purity crystals .
  • For polar derivatives, ethanol-water systems (1:1) achieve better solubility control.
  • Monitor cooling rates to avoid amorphous solid formation.

Advanced Question: How does fluoromethyl substitution impact the electronic properties of the thiazole ring?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluoromethyl groups increase ring electron deficiency, enhancing susceptibility to nucleophilic attack at C-4.
  • Spectroscopic Evidence : 19^{19}F NMR shows upfield shifts due to electronegativity, while 1^1H NMR reveals coupling with adjacent protons .
  • Computational Insight : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between fluorine lone pairs and σ* orbitals of the thiazole ring .

Basic Question: How to troubleshoot low yields in thiazole bromination reactions?

Methodological Answer:

  • Optimize Stoichiometry : Excess CuBr (1.5–2 eq.) ensures complete conversion .
  • Control Temperature : Maintain 333 K to prevent side reactions (e.g., debromination).
  • Purification : Use gradient chromatography (heptane to ethyl acetate) to separate mono- and di-brominated byproducts.

Advanced Question: What strategies enhance the metabolic stability of this compound-based drug candidates?

Methodological Answer:

  • Fluorine Scanning : Introduce fluorine at metabolically labile positions to block CYP450-mediated oxidation .
  • Prodrug Design : Mask reactive sites (e.g., bromine) with ester or amide linkers for targeted release .
  • In Silico ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area for improved bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 4-Bromo-2-(fluoromethyl)thiazole with structurally similar compounds.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
This compound C₄H₃BrFNS 192.04 Bromo (C4), fluoromethyl (C2) High polarity, moderate lipophilicity Inferred
4-Bromo-2-(trifluoromethyl)thiazole C₄HBrF₃NS 232.02 Bromo (C4), trifluoromethyl (C2) Higher lipophilicity (XLogP3: 2.9)
4-Bromo-2-(thiomethyl)thiazole C₄H₄BrNS₂ 210.12 Bromo (C4), thiomethyl (C2) Enhanced nucleophilicity due to sulfur
4-Bromo-2-(2-fluorophenyl)thiazole C₉H₅BrFNS 258.11 Bromo (C4), 2-fluorophenyl (C2) Aromatic π-stacking potential
4-Bromo-2-(cyclopentoxy)thiazole C₈H₁₀BrNOS 248.14 Bromo (C4), cyclopentoxy (C2) Increased steric bulk, lower solubility

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, fluoromethyl) enhance metabolic stability but reduce solubility.
  • Aryl substituents (e.g., 2-fluorophenyl) introduce aromatic interactions critical for binding to therapeutic targets like COX-2 .
  • Thiomethyl groups offer unique reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Enzyme Inhibition

  • Bisthiazoles with diaryl substituents show COX-2 selectivity, highlighting the importance of substituent positioning for anti-inflammatory activity .

Antimicrobial and Antiparasitic Activity

  • Bromothiazole analogs with piperidine or pyridine moieties demonstrate potent fast-killing properties against Plasmodium falciparum, a malaria parasite .
  • Chloro/bromo isosteres (e.g., compounds 4 and 5 in ) reveal that bromine’s larger atomic radius improves binding affinity in some antimicrobial targets .

Reactivity in Cross-Coupling Reactions

  • Bromine at the 4-position facilitates Suzuki couplings with aryl boronic acids, enabling diversification of the thiazole core .
  • Chloro vs. Bromo Derivatives : Bromine’s superior leaving-group ability enhances reactivity in cross-couplings compared to chlorine, as observed in palladium-catalyzed fluorinations .

Properties

Molecular Formula

C4H3BrFNS

Molecular Weight

196.04 g/mol

IUPAC Name

4-bromo-2-(fluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4H3BrFNS/c5-3-2-8-4(1-6)7-3/h2H,1H2

InChI Key

ITXMLQLOGCJIEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CF)Br

Origin of Product

United States

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